(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenoxy)sulfonyl]carbamate
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Overview
Description
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(4-FLUOROPHENOXY)SULFONYL]CARBAMATE is a complex organic compound with potential applications in various scientific fields. This compound features a quinolizidine core, which is a bicyclic structure, and a fluorophenoxy sulfonyl carbamate group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(4-FLUOROPHENOXY)SULFONYL]CARBAMATE typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Quinolizidine Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: This step involves the reaction of the quinolizidine intermediate with a fluorophenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Sulfonylation and Carbamation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(4-FLUOROPHENOXY)SULFONYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine ketones, while reduction could produce quinolizidine alcohols.
Scientific Research Applications
Chemistry
In chemistry, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(4-FLUOROPHENOXY)SULFONYL]CARBAMATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(4-FLUOROPHENOXY)SULFONYL]CARBAMATE could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and reduced toxicity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(4-FLUOROPHENOXY)SULFONYL]CARBAMATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with bioactive properties.
Nintedanib: A kinase inhibitor with a different mechanism of action but similar structural complexity.
Uniqueness
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(4-FLUOROPHENOXY)SULFONYL]CARBAMATE is unique due to its combination of a quinolizidine core and a fluorophenoxy sulfonyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H23FN2O5S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(4-fluorophenoxy)sulfonylcarbamate |
InChI |
InChI=1S/C17H23FN2O5S/c18-14-6-8-15(9-7-14)25-26(22,23)19-17(21)24-12-13-4-3-11-20-10-2-1-5-16(13)20/h6-9,13,16H,1-5,10-12H2,(H,19,21)/t13-,16?/m0/s1 |
InChI Key |
JJQBEQCUZLYYNN-KNVGNIICSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NS(=O)(=O)OC3=CC=C(C=C3)F |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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